molecular formula C6H7NO2 B14871257 5-Ethynyl-3-methyloxazolidin-2-one

5-Ethynyl-3-methyloxazolidin-2-one

Cat. No.: B14871257
M. Wt: 125.13 g/mol
InChI Key: CTXDXIPPQLEBOR-UHFFFAOYSA-N
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Description

5-Ethynyl-3-methyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound features a five-membered ring containing oxygen and nitrogen atoms, with an ethynyl group at the 5-position and a methyl group at the 3-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-3-methyloxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the reaction of propargylic alcohols, amines, and carbon dioxide catalyzed by copper(I) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the ethynyl position.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethynyl-3-methyloxazolidin-2-one include:

Uniqueness

This compound is unique due to its specific structural features, such as the ethynyl group at the 5-position, which can influence its reactivity and biological activity. This compound’s distinct properties make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-ethynyl-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H7NO2/c1-3-5-4-7(2)6(8)9-5/h1,5H,4H2,2H3

InChI Key

CTXDXIPPQLEBOR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)C#C

Origin of Product

United States

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